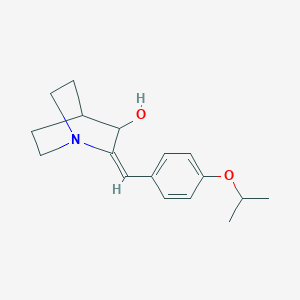

![molecular formula C9H16N4O3S2 B5501887 N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of the sulfonamide group into the target molecule. A related process has been described for the synthesis of antibacterial compounds where the sulfonamide group is introduced through the reaction of thiadiazole derivatives with sulfonyl chlorides, followed by subsequent modifications (G. B. Talagadadeevi et al., 2012). Although this process does not directly describe the synthesis of "N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide," it provides insight into possible synthetic routes involving sulfonamide and thiadiazole chemistry.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH2) attached to other functional groups, in this case, a thiadiazole ring. This configuration can significantly influence the compound's reactivity and interaction with biological targets. The structure of related sulfonamide compounds has been determined through techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing detailed insights into their molecular geometry and electronic configuration (A. Hangan et al., 2007).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties : Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, has demonstrated significant sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these substances exhibited antifungal activity against Candida albicans (Kobzar, Sych, & Perekhoda, 2019).

Inhibition of Carbonic Anhydrase Isozymes : Studies involving derivatives of N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide have shown inhibition of carbonic anhydrase isozymes, which play a critical role in various physiological functions. This inhibition suggests potential applications in treating conditions like glaucoma and certain forms of cancer (Supuran, Turkmen, Yilmaztekin, Emul, Innocenti, Vullo, Scozzafava, & Supuran, 2005).

Herbicidal Activities : this compound derivatives have been explored for their herbicidal activities. Research indicates that these compounds can be effective against a range of plant species, offering potential use in agricultural settings (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).

Potential in Alzheimer’s Disease Treatment : Some derivatives of this compound have been synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds have shown inhibitory activity against the acetyl cholinesterase enzyme, which is a target for Alzheimer’s treatment (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Antiviral Activity : Derivatives of this compound have been synthesized and shown to possess anti-tobacco mosaic virus activity, indicating potential applications in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Propriétés

IUPAC Name |

N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3S2/c1-4-7(14)10-8-11-12-9(17-8)18(15,16)13(5-2)6-3/h4-6H2,1-3H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXCUTCCBZHNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)